molecular formula C19H13BrN2O B6131098 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol

4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol

Cat. No.: B6131098
M. Wt: 365.2 g/mol
InChI Key: RYKVXAXJRLHLIL-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as Schiff base ligand and has a molecular formula of C20H14BrN2O.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol is not fully understood. However, it is believed to act as a chelating agent, forming coordination complexes with metal ions. These complexes have been shown to exhibit catalytic activity and have potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound has low toxicity and does not exhibit significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various research fields. However, the limitations of this compound include its limited solubility in common solvents, which can make it difficult to work with in some experiments.

Future Directions

Some potential future directions for research on 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol include:
1. Studying its potential applications in the development of new catalytic systems for organic reactions.
2. Exploring its potential use in the development of new organic semiconductors for electronic devices.
3. Investigating its potential applications in the field of biomedicine, such as drug delivery systems and imaging agents.
4. Developing new synthetic methods for this compound to improve its solubility and ease of use in experiments.

Synthesis Methods

The synthesis method for 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 9H-carbazole-9-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent system, and the product is obtained after purification.

Scientific Research Applications

4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol has found potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and biomedical applications. This compound has also been studied for its potential use in the development of organic semiconductors, which can be used in electronic devices.

Properties

IUPAC Name

4-bromo-2-[(E)-carbazol-9-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O/c20-14-9-10-19(23)13(11-14)12-21-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-12,23H/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKVXAXJRLHLIL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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